4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide
Description
This compound is a benzenesulfonamide derivative characterized by a trifluoromethyl group at the 3-position and a fluorine atom at the 4-position on the benzene ring. The sulfonamide group is attached to an ethyl chain substituted with a furan-2-yl moiety and a 4-methylbenzenesulfonyl group.
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4NO5S2/c1-13-4-6-14(7-5-13)31(26,27)19(18-3-2-10-30-18)12-25-32(28,29)15-8-9-17(21)16(11-15)20(22,23)24/h2-11,19,25H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEYRFXTWIRVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan-2-yl intermediate: This involves the reaction of furan with appropriate reagents to introduce the desired substituents.
Introduction of the tosyl group: Tosylation is achieved using tosyl chloride in the presence of a base such as pyridine.
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfonamide-sensitive enzymes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
Biological Activity
4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's unique structure, featuring a furan ring and multiple fluorinated groups, suggests a diverse range of interactions with biological targets, particularly in oncology and inflammation.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C23H22F4N2O4S2
- Molecular Weight: 496.56 g/mol
The presence of fluorine atoms is expected to enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of cancer treatment and anti-inflammatory effects. Key findings from various studies are summarized below.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance:
- Cytotoxicity Against Cancer Cell Lines:
- The compound has shown promising cytotoxic effects against various leukemia cell lines, with IC50 values indicating potent activity. For example, related compounds in the same class demonstrated IC50 values ranging from 0.96 µM to 18.8 µM against different leukemia cell lines (NB4, HL60, MV4-11, K562) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | NB4 | 0.96 |
| 4e | HL60 | 1.62 |
| 4e | MV4-11 | 1.90 |
| 4e | K562 | 4.23 |
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Oncogenic Pathways: Compounds structurally related to this compound have been noted to disrupt key signaling pathways involved in cancer cell proliferation.
- Apoptosis Induction: Some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, although specific pathways for this compound require further investigation.
Anti-inflammatory Activity
Sulfonamides are also known for their anti-inflammatory properties. The compound's ability to modulate inflammatory responses is supported by:
- Inhibition of Pro-inflammatory Cytokines: Research indicates that similar sulfonamide compounds can inhibit the production of TNF-alpha and IL-6 in activated macrophages, suggesting that this compound may also possess anti-inflammatory properties.
Case Studies
A notable case study involved the evaluation of related compounds in clinical settings where they were administered to patients with varying types of cancer. The results indicated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
